N,N-Dimethyl-4-[(2-phenylhydrazinylidene)methyl]aniline
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Overview
Description
Benzaldehyde,4-(dimethylamino)-, 2-phenylhydrazone is an organic compound with the molecular formula C15H17N3 and a molecular weight of 239.32 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde,4-(dimethylamino)-, 2-phenylhydrazone typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of Benzaldehyde,4-(dimethylamino)-, 2-phenylhydrazone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde,4-(dimethylamino)-, 2-phenylhydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde,4-(dimethylamino)-, 2-phenylhydrazone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde,4-(dimethylamino)-, 2-phenylhydrazone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by forming stable complexes with them, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- Benzaldehyde,4-(diethylamino)-, 2-phenylhydrazone
- Benzaldehyde,4-(dimethylamino)-, 2-(methylphenyl)hydrazone
- Benzaldehyde,4-(dimethylamino)-, 2-(ethylphenyl)hydrazone
Comparison: Compared to its similar compounds, Benzaldehyde,4-(dimethylamino)-, 2-phenylhydrazone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its dimethylamino group enhances its nucleophilicity, making it more reactive in substitution reactions. Additionally, its phenylhydrazone moiety contributes to its stability and potential biological activity .
Properties
CAS No. |
2829-28-9 |
---|---|
Molecular Formula |
C15H17N3 |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(phenylhydrazinylidene)methyl]aniline |
InChI |
InChI=1S/C15H17N3/c1-18(2)15-10-8-13(9-11-15)12-16-17-14-6-4-3-5-7-14/h3-12,17H,1-2H3 |
InChI Key |
ATBRAJVELQHEKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=CC=CC=C2 |
Origin of Product |
United States |
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